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Compound of Interest

Compound Name: Hexachloroacetone

Cat. No.: B130050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexafluoroacetone (HFA) is a critical building block in the synthesis of various fluorinated

compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique

properties, derived from the presence of two trifluoromethyl groups, make it a valuable reagent

in organic synthesis. One of the primary industrial routes to HFA is the gas-phase fluorination of

hexachloroacetone. This document provides detailed application notes and protocols for this

synthesis, aimed at researchers and professionals in the field.

Reaction Principle
The synthesis of hexafluoroacetone from hexachloroacetone is a halogen exchange reaction,

specifically a Finkelstein reaction, where chlorine atoms are substituted by fluorine atoms. The

overall reaction is as follows:

(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl[1]

This gas-phase reaction is typically carried out at elevated temperatures over a chromium-

based catalyst.
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The following table summarizes quantitative data from various reported methods for the

synthesis of hexafluoroacetone from hexachloroacetone.

Catalyst
System

Reaction
Temperatur
e (°C)

Pressure

Molar Ratio
(HF:Hexach
loroacetone
)

Yield (%) Reference

Chromium

Oxyfluoride
250 Atmospheric 7.3:1 81 [2][3]

Cr₂O₃ gel
234-340

(three zones)
Not Specified Not Specified

95.3-97.4 (of

mixed

fluorinated

acetones)

[2]

Cr₂O₃

microspheres
Not Specified Not Specified Not Specified 75 [3]

γ-Al₂O₃

impregnated

with Cr₂O₃

280-370 (two

steps)
~1 bar 3:1 to 5:1

High

Conversion

Patent

US4579974A

Iron

compound on

Al₂O₃

300-320 Atmospheric 10:1 to 15:1
High

Selectivity

Patent

CN10471029

6B[4]

Experimental Protocols
Catalyst Preparation: Chromium Oxide on Alumina
Support (Illustrative Protocol)
This protocol describes the preparation of a chromium oxide catalyst supported on γ-alumina, a

common catalyst for this reaction.

Materials:

Ammonium chromate ((NH₄)₂CrO₄)
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γ-Alumina (pellets or powder)

Deionized water

Furnace

Inert gas (Nitrogen or Argon)

Procedure:

Impregnation: Prepare a solution of ammonium chromate in deionized water. The

concentration should be calculated to achieve the desired chromium loading on the alumina

support (e.g., 5-15 wt%).

Add the γ-alumina support to the ammonium chromate solution.

Allow the mixture to stand for 24 hours to ensure complete impregnation.

Drying: Carefully decant the excess solution. Dry the impregnated alumina in an oven at

110-120 °C for 12-24 hours.

Calcination: Place the dried material in a quartz tube furnace.

Heat the material under a flow of inert gas (e.g., nitrogen) to 400-500 °C for 4-6 hours. This

step decomposes the ammonium chromate to chromium oxide.

Cool the catalyst to room temperature under the inert gas flow.

Activation (Pre-fluorination): The prepared catalyst must be activated before use. This is a

critical step to convert the chromium oxide to a more active chromium oxyfluoride species.

Place the calcined catalyst in the reactor to be used for the synthesis.

Heat the catalyst to 250-300 °C under a flow of nitrogen.

Introduce a mixture of anhydrous hydrogen fluoride (HF) and nitrogen gas over the

catalyst. EXTREME CAUTION must be exercised when handling HF.
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Continue the activation for 2-4 hours.

The catalyst is now ready for the synthesis reaction.

Gas-Phase Synthesis of Hexafluoroacetone (Laboratory-
Scale Protocol)
This is a representative protocol for the laboratory-scale synthesis of hexafluoroacetone. All

operations must be conducted in a well-ventilated fume hood, and stringent safety precautions

for handling anhydrous HF must be followed.

Materials:

Hexachloroacetone

Anhydrous Hydrogen Fluoride (HF)

Activated chromium-based catalyst

Nitrogen gas (for purging and as a carrier gas)

Equipment:

High-temperature tube furnace

Quartz or nickel reactor tube

Mass flow controllers for gases (HF and N₂)

Syringe pump for feeding hexachloroacetone

Heated transfer lines

Cold traps (Dry ice/acetone and liquid nitrogen)

Scrubber system for unreacted HF and HCl (e.g., with a solution of potassium hydroxide or

sodium carbonate)
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Procedure:

System Setup: Assemble the reactor system in a fume hood. The reactor tube should be

packed with the activated catalyst.

Purging: Purge the entire system with dry nitrogen gas for at least one hour to remove any

moisture and air.

Heating: Heat the reactor to the desired reaction temperature (e.g., 250-350 °C).

Reagent Introduction:

Start the flow of anhydrous HF gas through the reactor using a mass flow controller.

Once the HF flow is stable, begin to introduce hexachloroacetone into a heated

vaporization zone before the reactor. This can be done using a syringe pump. The

hexachloroacetone should be vaporized and carried into the reactor by the HF/N₂

stream.

Maintain a molar excess of HF to hexachloroacetone (e.g., 10:1).

Reaction: The gas mixture passes through the heated catalyst bed where the fluorination

reaction occurs.

Product Collection:

The gaseous effluent from the reactor, containing hexafluoroacetone, HCl, unreacted HF,

and potentially some partially fluorinated byproducts, is passed through a series of cold

traps.

A first trap cooled with a dry ice/acetone bath (-78 °C) will condense the

hexafluoroacetone (boiling point: -27 °C) and other less volatile components.

A subsequent trap cooled with liquid nitrogen may be used to ensure complete

condensation of the product.

Neutralization of Off-gases: The non-condensable gases (mainly HCl and unreacted HF) are

passed through a scrubber system to neutralize them before venting to the atmosphere.
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Reaction Shutdown:

Stop the feed of hexachloroacetone.

Continue the HF flow for a short period to clear the reactor.

Stop the HF flow and switch to a nitrogen purge.

Allow the reactor to cool down to room temperature under the nitrogen flow.

Purification of Hexafluoroacetone
The crude product collected in the cold traps will be a mixture of hexafluoroacetone, dissolved

HCl and HF, and possibly some chlorofluoroacetones.

Method 1: Fractional Distillation

Carefully transfer the contents of the cold trap to a low-temperature distillation apparatus.

Slowly warm the distillation flask to a temperature just above the boiling point of

hexafluoroacetone (-27 °C).

Collect the fraction that distills at -27 to -25 °C. This will be the purified hexafluoroacetone.

The remaining, less volatile impurities will be left in the distillation flask.

Method 2: Formation and Decomposition of the Hydrate

Hexafluoroacetone readily forms a stable hydrate with water. This property can be used for

purification.

Slowly add the crude product to ice-cold water with vigorous stirring. Hexafluoroacetone will

react exothermically to form its hydrate.

The aqueous solution of the hydrate can be washed with a cold, dilute solution of sodium

bicarbonate to neutralize any acidic impurities (HCl, HF).

To recover the anhydrous hexafluoroacetone, the hydrate is treated with a strong

dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, and the
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liberated hexafluoroacetone is distilled off.[1]

Safety Precautions
Hydrogen Fluoride (HF): Anhydrous HF is an extremely corrosive and toxic gas. It can cause

severe burns to the skin, eyes, and respiratory tract. Inhalation can be fatal. All work with HF

must be conducted in a specialized fume hood with appropriate personal protective

equipment (PPE), including a full-face shield, acid-resistant gloves (neoprene or butyl

rubber), and a lab coat. A calcium gluconate gel should be readily available as a first-aid

antidote for skin exposure.

Hexachloroacetone: This compound is toxic and a lachrymator. Handle it in a fume hood

with appropriate PPE.

High Temperatures and Pressures: The reaction is carried out at high temperatures. Ensure

that the reactor and all connections are properly rated for the operating conditions.
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Caption: Reaction pathway for the synthesis of hexafluoroacetone.
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Caption: Experimental workflow for hexafluoroacetone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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